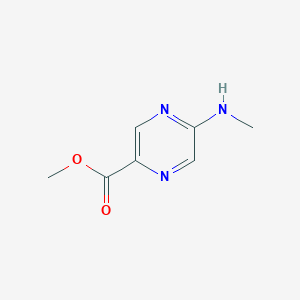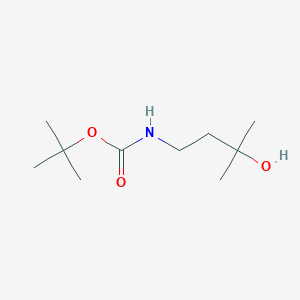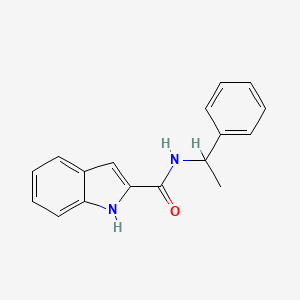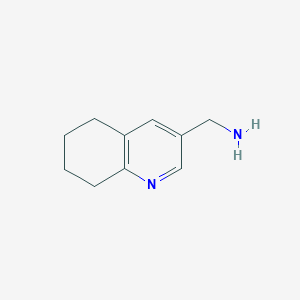
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine , is a chemical compound with the following structure:
Structure: C10H14N2
It belongs to the class of quinoline derivatives and contains a tetrahydroquinoline ring system. The compound is characterized by its amino group (–NH₂) attached to the quinoline ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reduction of the corresponding quinoline precursor using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: While specific industrial production methods are not widely documented, academic research and custom synthesis companies provide access to this compound for scientific and pharmaceutical purposes.
Chemical Reactions Analysis
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: can undergo various chemical reactions, including:
Reduction: Reduction of the quinoline ring to form the tetrahydroquinoline.
Substitution: Substitution reactions at the quinoline nitrogen or carbon atoms.
Functionalization: Introduction of different functional groups.
Common reagents used in these reactions include reducing agents (e.g., LiAlH₄), halogenating agents (e.g., bromine), and acid catalysts.
Major products formed from these reactions include derivatives of the tetrahydroquinoline ring system.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Medicinal Chemistry: Investigated for potential drug development.
Neuroscience: Explored for its effects on neurotransmitter systems.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Custom Synthesis: Used by pharmaceutical and chemical companies for research purposes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. In neuroscience, it may interact with receptors or enzymes involved in neurotransmission.
Comparison with Similar Compounds
While there are other quinoline derivatives, the unique tetrahydroquinoline structure of (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine sets it apart. Similar compounds include quinoline itself and other quinoline-based molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-3-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4,6,11H2 |
InChI Key |
CCTMHSMYQLQWKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)

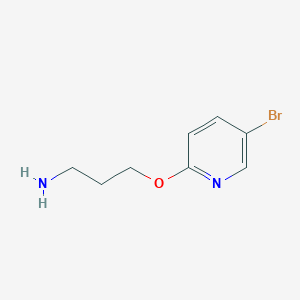

![(2S)-3-(4-bromopyridin-2-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13580606.png)
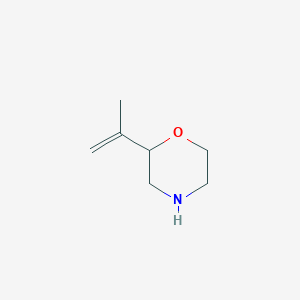
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)

